2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of both fluorine and boron atoms, which impart unique chemical properties. The boronic acid pinacol ester moiety is particularly notable for its role in various coupling reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process. One common method is a two-step substitution reaction. Initially, a fluorinated aromatic compound is reacted with a boronic acid derivative under specific conditions to introduce the boronic acid pinacol ester group. This is followed by further functionalization to introduce the aniline group . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reactions.
Chemical Reactions Analysis
2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid pinacol ester group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with halides or pseudohalides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles or electrophiles depending on the desired transformation. Major products formed from these reactions include substituted aromatic compounds, boronic acids, and complex organic molecules.
Scientific Research Applications
2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is largely dependent on its chemical structure. The boronic acid moiety can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar compounds to 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline include:
2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the boronic acid pinacol ester group but differs in the aromatic ring structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound lacks the fluorine atoms, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of fluorine and boron atoms, which impart distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTABKJJZRZFSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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